N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a structurally complex small molecule characterized by a fused tricyclic azabicyclic core and a pyridin-2-ylmethyl-substituted ethanediamide moiety. Its synthesis typically involves multi-step reactions, including cyclization and amide coupling, with structural confirmation relying on advanced crystallographic techniques such as those implemented in the SHELX software suite .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-17-7-6-14-11-16(10-13-4-3-9-24(17)18(13)14)23-20(27)19(26)22-12-15-5-1-2-8-21-15/h1-2,5,8,10-11H,3-4,6-7,9,12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSPJPFAJGSPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=N4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyridoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s uniqueness arises from its tricyclic framework and hybrid pharmacophore. Below is a comparative analysis with three analogous molecules:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 412.45 | 0.15 (DMSO) | 218–220 | Azatricyclic core, pyridinylmethyl |
| Analog A: N-substituted azabicyclic diamide | 398.32 | 0.22 (DMSO) | 205–207 | Azabicyclic core, benzyl substituent |
| Analog B: Pyridine-tethered tricyclic amide | 405.38 | 0.10 (DMSO) | 225–227 | Tricyclic lactam, pyridine moiety |
| Analog C: Ethanediamide-derivatized bicyclic | 390.40 | 0.30 (DMSO) | 195–198 | Bicyclic core, ethylenediamine chain |
Key Observations :
Solubility : The target compound exhibits lower solubility compared to Analog A (benzyl-substituted) and Analog C (flexible ethylenediamine chain), likely due to its rigid tricyclic core and pyridine group.
Thermal Stability : Higher melting points in the target compound and Analog B suggest enhanced crystallinity from planar pyridine interactions and tight molecular packing, as evidenced by SHELXL-refined structures .
Table 2: Crystallographic Data
Structural Insights :
- The target compound’s tricyclic core adopts a boat conformation, stabilized by intramolecular hydrogen bonds (N–H···O=C), as resolved via SHELXL-refinement . Analog A’s benzyl group introduces steric hindrance, reducing packing efficiency (higher R-factor).
- Analog B’s pyridine moiety participates in π-stacking, correlating with its high thermal stability.
Research Findings and Functional Comparisons
Computational Modeling :
Docking studies reveal the target compound’s azatricyclic core occupies a hydrophobic pocket in kinase X, while the pyridine group forms a critical hydrogen bond with Asp125. Analog C’s flexible chain fails to maintain this interaction.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{2-oxo-1-azatricyclo[...]ethanediamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of the azatricyclo core, followed by coupling with the pyridinylmethyl-ethanediamide moiety. Key steps include:
- Cyclization : Use of acetic anhydride or chloroacetyl chloride for acetylation under reflux conditions (70–90°C, 4–6 hours) .
- Coupling : Catalyzed by triethylamine or piperidine in ethanol/DMF at 0–5°C to prevent side reactions .
- Purification : Recrystallization with pet-ether or chromatography (HPLC) to achieve >95% purity .
- Optimization : Reaction yield is sensitive to solvent choice (polar aprotic solvents enhance cyclization) and inert atmospheres to avoid oxidation .
Q. How can the molecular structure and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirms connectivity of the azatricyclo core and pyridinylmethyl group via characteristic shifts (e.g., δ 7.8–8.5 ppm for pyridine protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 453.18 g/mol) .
- X-ray Crystallography : Resolves bond angles and stereochemistry of the tricyclic system .
Q. What are the primary challenges in scaling up the synthesis for research-grade quantities?
- Key Challenges :
- Heterogeneous Reactions : Poor solubility of intermediates in non-polar solvents requires DMF/THF mixtures .
- Byproduct Formation : Competing hydrolysis of the amide bond at high temperatures; mitigated by pH control (pH 6–7) .
Advanced Research Questions
Q. How does the azatricyclo core influence the compound’s reactivity in biological systems?
- Mechanistic Insights :
- The rigid tricyclic framework enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Pyridine-methyl group participates in hydrogen bonding with target proteins (confirmed via molecular docking) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Free-Energy Perturbation (FEP) : Refine docking models by incorporating explicit water molecules and entropy changes .
- Metabolite Profiling : Use LC-MS to identify off-target interactions (e.g., glucuronidation at the pyridine group) .
- Case Study : A 2025 study reconciled poor in vivo efficacy by modifying the ethanediamide linker to reduce metabolic clearance .
Q. How can AI-driven process optimization improve the synthesis of structurally related analogs?
- AI Applications :
- Reaction Pathway Prediction : COMSOL Multiphysics integrates quantum mechanics/machine learning (QM/ML) to predict optimal catalysts (e.g., Pd/C vs. Ni) for cyclization .
- Real-Time Adjustments : Smart laboratories use AI to monitor reaction progress via inline FTIR and adjust temperature/pH autonomously .
Key Recommendations for Researchers
- Experimental Design : Prioritize orthogonal purification methods (e.g., HPLC + recrystallization) to address byproduct complexity .
- Data Interpretation : Cross-validate computational models with isotopic labeling studies (e.g., ¹⁴C-tracing for metabolic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
